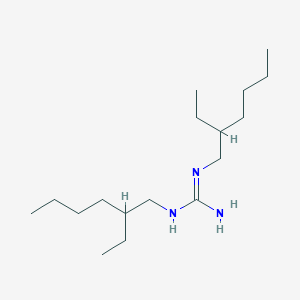
N,N''-Bis(2-ethylhexyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’'-Bis(2-ethylhexyl)guanidine is a chemical compound with the molecular formula C17H37N3. It is a type of guanidine derivative, which is known for its high basicity and ability to form hydrogen bonds. Guanidine derivatives are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-Bis(2-ethylhexyl)guanidine typically involves the reaction of 2-ethylhexylamine with a guanidylating agent. One common method is the reaction of 2-ethylhexylamine with N,N’-bis-tert-butoxycarbonylthiourea in the presence of a base such as triethylamine and a catalyst like mercury(II) chloride in dichloromethane. The reaction yields the protected guanidine, which is then deprotected under acidic conditions to obtain N,N’'-Bis(2-ethylhexyl)guanidine .
Industrial Production Methods: Industrial production of N,N’'-Bis(2-ethylhexyl)guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N,N’'-Bis(2-ethylhexyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding guanidinium salts.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanidinium salts, while substitution reactions can produce various substituted guanidines.
Aplicaciones Científicas De Investigación
N,N’'-Bis(2-ethylhexyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Guanidine derivatives, including N,N’'-Bis(2-ethylhexyl)guanidine, are explored for their potential as therapeutic agents, particularly in the treatment of diseases involving protein misfolding and aggregation.
Industry: It is used in the production of polymers, resins, and other materials with enhanced mechanical and thermal properties
Mecanismo De Acción
The mechanism of action of N,N’'-Bis(2-ethylhexyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple hydrogen bonds with biological molecules, influencing their structure and function. This property is particularly important in its role as an enzyme inhibitor or modulator of protein-protein interactions .
Comparación Con Compuestos Similares
N,N’-Bis(2-ethylhexyl)thiourea: Similar in structure but contains a sulfur atom instead of an oxygen atom.
N,N’-Bis(2-ethylhexyl)urea: Contains a carbonyl group instead of a guanidine group.
N,N’-Bis(2-ethylhexyl)carbodiimide: Contains a carbodiimide group instead of a guanidine group.
Uniqueness: N,N’'-Bis(2-ethylhexyl)guanidine is unique due to its high basicity and ability to form stable hydrogen bonds. These properties make it particularly useful in applications requiring strong and specific interactions with biological molecules. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
Propiedades
Número CAS |
112960-67-5 |
|---|---|
Fórmula molecular |
C17H37N3 |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
1,2-bis(2-ethylhexyl)guanidine |
InChI |
InChI=1S/C17H37N3/c1-5-9-11-15(7-3)13-19-17(18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H3,18,19,20) |
Clave InChI |
DUULAUFUEUHEQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC(=NCC(CC)CCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)
![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)
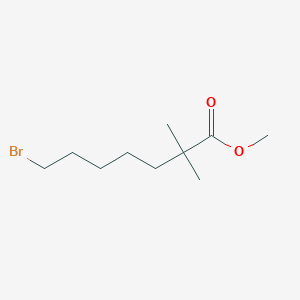
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
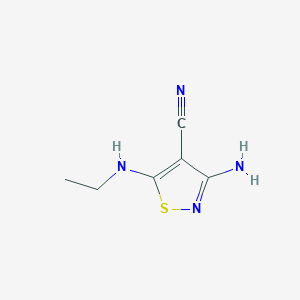

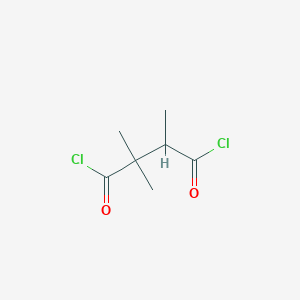


![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)

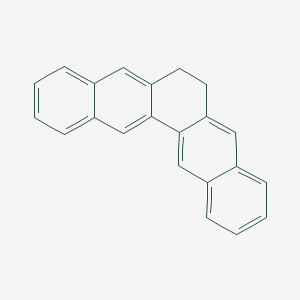
diphenylsilane](/img/structure/B14298185.png)
